5-Methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde
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Overview
Description
5-Methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound features a benzaldehyde core substituted with a methoxy group and a piperidinyl-ethoxy group, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 2-chloro-1-(piperidin-1-yl)ethanone under basic conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the piperidin-1-yl-ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: 5-Methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzoic acid
Reduction: 5-Methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
5-Methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary based on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde
- 5-Methoxy-2-(2-oxo-2-piperidin-1-yl-ethoxy)-benzyl alcohol
Uniqueness
5-Methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and piperidinyl-ethoxy groups contribute to its versatility as a synthetic intermediate and its potential biological activities .
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
5-methoxy-2-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C15H19NO4/c1-19-13-5-6-14(12(9-13)10-17)20-11-15(18)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8,11H2,1H3 |
InChI Key |
OTJVHWLUVPCLGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)N2CCCCC2)C=O |
Origin of Product |
United States |
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